N-(pentan-3-yl)tetrahydrofuran-2-carboxamide
Description
N-(PENTAN-3-YL)OXOLANE-2-CARBOXAMIDE: is a chemical compound with the molecular formula C12H19N3O2S and a molecular weight of 269.36 g/mol
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-pentan-3-yloxolane-2-carboxamide |
InChI |
InChI=1S/C10H19NO2/c1-3-8(4-2)11-10(12)9-6-5-7-13-9/h8-9H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
DXACWKPGGPOUJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(PENTAN-3-YL)OXOLANE-2-CARBOXAMIDE typically involves the reaction of oxolane-2-carboxylic acid with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(PENTAN-3-YL)OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Chemistry: N-(PENTAN-3-YL)OXOLANE-2-CARBOXAMIDE is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure .
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(PENTAN-3-YL)OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and carboxamide group can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects . Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
- N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
- N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
Uniqueness: N-(PENTAN-3-YL)OXOLANE-2-CARBOXAMIDE stands out due to its specific structural features, such as the pentan-3-yl group and the oxolane ring, which confer unique reactivity and binding properties. These characteristics make it a valuable compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
